Cas no 55418-30-9 (O-(2-chlorophenyl)methylhydroxylamine)

O-(2-chlorophenyl)methylhydroxylamine structure
55418-30-9 structure
Product Name:O-(2-chlorophenyl)methylhydroxylamine
CAS No:55418-30-9
MF:C7H8ClNO
MW:157.597520828247
MDL:MFCD11594368
CID:2101289
PubChem ID:468122
Update Time:2024-03-01

O-(2-chlorophenyl)methylhydroxylamine Chemical and Physical Properties

Names and Identifiers

    • Hydroxylamine,O-[(2-chlorophenyl)methyl]-
    • O-(2-Chlorobenzyl)hydroxylamine
    • 2-chlorobenzyloxyamine
    • O-[(2-chlorophenyl)methyl]hydroxylamine
    • (Aminooxy)(2-chlorophenyl)methane
    • O-(2-chlorophenyl)methylhydroxylamine
    • MDL: MFCD11594368
    • Inchi: 1S/C7H8ClNO/c8-7-4-2-1-3-6(7)5-10-9/h1-4H,5,9H2
    • InChI Key: WJWMBNQCKBRAHA-UHFFFAOYSA-N
    • SMILES: ClC1C=CC=CC=1CON

Computed Properties

  • Exact Mass: 157.0294416g/mol
  • Monoisotopic Mass: 157.0294416g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 10
  • Rotatable Bond Count: 2
  • Complexity: 99.6
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 35.2
  • XLogP3: 1.5

O-(2-chlorophenyl)methylhydroxylamine Pricemore >>

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